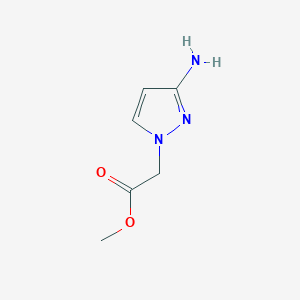

methyl 2-(3-amino-1H-pyrazol-1-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(3-aminopyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-11-6(10)4-9-3-2-5(7)8-9/h2-3H,4H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUGRGMAYULTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093967-39-5 | |

| Record name | methyl 2-(3-amino-1H-pyrazol-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-amino-1H-pyrazol-1-yl)acetate typically involves the reaction of 3-amino-1H-pyrazole with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate serves as a versatile building block in the synthesis of complex organic molecules. Its unique pyrazole structure allows for various chemical transformations, making it an essential intermediate in the development of new compounds.

Key Reactions

- Nucleophilic Substitution : The amino group can participate in nucleophilic substitutions, allowing for the introduction of diverse functional groups.

- Condensation Reactions : It can undergo condensation with aldehydes or ketones to form more complex structures, which are valuable in drug discovery.

Pharmaceutical Development

The compound has garnered attention for its potential as a pharmacological agent. Research indicates that this compound may exhibit various biological activities, particularly as a kinase inhibitor.

Kinase Inhibition

Studies have shown that pyrazole derivatives can inhibit specific kinases involved in cancer progression. For example, compounds derived from this compound have been evaluated for their effectiveness against cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are often dysregulated in cancers .

Case Studies

- A study demonstrated that modifications of pyrazole-based compounds led to selective inhibition of CDK16, with some derivatives showing low nanomolar potency . This highlights the potential of this compound derivatives in developing targeted cancer therapies.

Biological Activities

The biological activities of this compound are largely attributed to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

Potential Therapeutic Applications

- Anti-Cancer Properties : Given its role as a kinase inhibitor, research suggests that this compound could be developed into treatments for various cancers, including breast and cervical cancer .

- Inflammation Disorders : Pyrazole derivatives have also been investigated for their anti-inflammatory properties, indicating broader therapeutic potential beyond oncology .

Mechanism of Action

The mechanism of action of methyl 2-(3-amino-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the pyrazole ring can participate in π-π stacking interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole Derivatives

Methyl 2-(3,5-Dibromo-4-Nitro-1H-Pyrazol-1-yl)Acetate ()

- Structural Differences: Contains bromine (electron-withdrawing) and nitro groups (strongly electron-withdrawing) at positions 3, 4, and 5, contrasting with the amino group (electron-donating) in the target compound.

- Functional Impact: The nitro and bromine substituents increase molecular weight (MW: ~355.9 g/mol vs. ~169.17 g/mol for the target) and lipophilicity, reducing aqueous solubility.

- Synthetic Considerations: Bromine and nitro groups are introduced via electrophilic substitution, whereas the amino group may require reduction or direct amination .

2-((3,5-Dimethyl-1-Phenyl-1H-Pyrazol-4-yl)Amino)-2-Oxoethyl 2-(2-Methyl-1H-Indol-3-yl)Acetate ()

- Structural Differences : Combines a pyrazole with an indole moiety and an amide linkage.

- Functional Impact :

- The indole group enables π-π stacking interactions, absent in the target compound.

- The amide group increases metabolic stability compared to the ester in the target compound, which is prone to hydrolysis.

- Applications : Likely used in kinase inhibition or GPCR modulation due to its hybrid heterocyclic structure .

Imidazole Derivatives ()

Examples include ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate and halogen/methoxy-substituted analogs.

- Structural Differences: Imidazole rings (two non-adjacent nitrogen atoms) vs. pyrazole (two adjacent nitrogens).

- Functional Impact: Imidazoles exhibit different tautomeric behavior and pKa values, influencing protonation states under physiological conditions. Halogen substituents (e.g., Cl, Br in compounds C, D) enhance lipophilicity and membrane permeability compared to the polar amino group in the target compound.

- Biological Relevance : Imidazole derivatives are common in antifungal and anticancer agents, but their activity profiles differ from pyrazole-based compounds due to electronic and steric variations .

Triazole Derivatives ()

Examples include thioacetate-linked triazoles with bicyclic terpene moieties.

- Structural Differences : Triazole core (three nitrogen atoms) vs. pyrazole; sulfur replaces oxygen in the acetate group.

- Functional Impact :

- Triazoles offer greater metabolic stability and diverse hydrogen-bonding patterns.

- Thioacetate groups increase lipophilicity and may alter reactivity (e.g., resistance to esterase-mediated hydrolysis).

- Applications : Likely explored as protease inhibitors or antimicrobial agents due to sulfur’s nucleophilic character .

Comparative Data Table

Research Implications

- Drug Design: The amino-pyrazole scaffold offers advantages in targeting polar binding pockets (e.g., ATP-binding sites), while halogenated or sulfur-containing analogs may improve pharmacokinetics.

- Material Science: Pyrazole-based esters with amino groups could serve as monomers for polymers with tunable hydrogen-bonding networks.

- Synthetic Challenges: Introducing amino groups without side reactions requires careful optimization, whereas halogenation is more straightforward but less functionally versatile .

Biological Activity

Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data tables.

Chemical Structure and Properties

This compound features a pyrazole ring with an amino group and an ester functionality, which are crucial for its biological activity. The presence of these functional groups allows for interactions with various biological targets.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can effectively inhibit the growth of various pathogens.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (µg/mL) | Pathogen Tested |

|---|---|---|

| This compound | 0.5 | Staphylococcus aureus |

| Isopropyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate | 0.25 | Escherichia coli |

| 2-Pyrazolylpyrimidinones | <0.1 | Mycobacterium tuberculosis |

The minimum inhibitory concentration (MIC) values indicate that this compound has potent activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.

Case Study: Inhibition of Breast Cancer Cells

A study focused on the effects of pyrazole derivatives on MDA-MB-231 breast cancer cells revealed that compounds similar to this compound could significantly reduce cell viability and induce apoptosis at low concentrations.

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | EC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | MDA-MB-231 |

| Compound X | 10 | HepG2 |

| Compound Y | 20 | A549 |

The results indicate that this compound exhibits significant anticancer activity, particularly in breast cancer models .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has been evaluated for anti-inflammatory properties. Pyrazoles are known to modulate inflammatory pathways, potentially serving as therapeutic agents in inflammatory diseases.

The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Studies have shown that pyrazole derivatives can significantly reduce inflammation in animal models.

Q & A

Q. What mechanistic insights explain byproduct formation during ester hydrolysis of this compound?

- Answer : Competing pathways include:

- Nucleophilic attack on the ester carbonyl, yielding carboxylic acid.

- Ring-opening reactions under acidic conditions (e.g., HCl), forming iminium intermediates. Monitor via in situ IR and optimize pH to suppress side reactions .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Pyrazole-Acetate Derivatives

| Parameter | Optimal Conditions | References |

|---|---|---|

| Solvent | Ethanol/water (3:1) | |

| Temperature | Reflux (78–80°C) | |

| Catalyst | CuI (for CuAAC) | |

| Reaction Time | 12–24 hours |

Q. Table 2. Analytical Data Comparison

| Technique | Observed Data | Reference Compound |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ 3.7 (s, 3H, OCH3) | Ethyl analogs |

| LC-MS | [M+H]+ = 198.1 | Triazole hybrids |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.